molecular formula C13H13NO2 B7774296 2-(anilinomethylidene)cyclohexane-1,3-dione

2-(anilinomethylidene)cyclohexane-1,3-dione

Katalognummer: B7774296
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: WAFGYQXACWFBCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(anilinomethylidene)cyclohexane-1,3-dione” is a chemical entity with significant potential in various scientific fields. It is known for its unique properties and applications, particularly in the realm of medicinal chemistry and biological research. This compound has been studied extensively for its potential therapeutic benefits and its role in various biochemical processes.

Eigenschaften

IUPAC Name

2-(anilinomethylidene)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-12-7-4-8-13(16)11(12)9-14-10-5-2-1-3-6-10/h1-3,5-6,9,14H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFGYQXACWFBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(=CNC2=CC=CC=C2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C(=CNC2=CC=CC=C2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “2-(anilinomethylidene)cyclohexane-1,3-dione” involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and pH, are optimized to maximize yield and minimize by-products.

Industrial Production Methods

In an industrial setting, the production of “2-(anilinomethylidene)cyclohexane-1,3-dione” is scaled up using large reactors and continuous flow systems. The process involves the use of advanced technologies such as high-performance liquid chromatography and mass spectrometry to monitor the reaction progress and ensure the quality of the product. The industrial production methods are designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

“2-(anilinomethylidene)cyclohexane-1,3-dione” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.

Common Reagents and Conditions

The common reagents used in the reactions of “2-(anilinomethylidene)cyclohexane-1,3-dione” include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions are carefully controlled to ensure the desired outcome, with parameters such as temperature, pressure, and solvent choice being critical factors.

Major Products Formed

The major products formed from the reactions of “2-(anilinomethylidene)cyclohexane-1,3-dione” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

“2-(anilinomethylidene)cyclohexane-1,3-dione” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is studied for its role in cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential to treat various diseases, including cancer and autoimmune disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of “2-(anilinomethylidene)cyclohexane-1,3-dione” involves its interaction with specific molecular targets and pathways within the body. It binds to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

“2-(anilinomethylidene)cyclohexane-1,3-dione” is unique in its structure and properties, which distinguish it from other similar compounds. Some of the similar compounds include:

    CID 63015: Known for its role in similar biochemical pathways but with different efficacy and safety profiles.

    CID 63014: A salt mixture that shares some structural similarities but differs in its pharmacokinetic properties.

The uniqueness of “2-(anilinomethylidene)cyclohexane-1,3-dione” lies in its specific binding affinity, selectivity, and therapeutic potential, making it a valuable compound in scientific research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.